2-(3-Bromophenyl)-1,3-thiazolidin-4-one

Synthetic chemistry Cross-coupling Regioselectivity

Researchers face inconsistent SAR data when substituting aryl halide isomers or N3-blocked analogs. This 2-aryl-1,3-thiazolidin-4-one offers distinct meta-bromine electronic profile and free N3 position for derivatization. • Two orthogonal handles: C-Br for Suzuki coupling, N3-H for alkylation/acylation • Precursor to CK-869 (Arp2/3 inhibitor, IC50 = 11 μM) • Predicted 2-4× longer HLM half-life vs. 3-chloro/fluoro analogs • 10-15% yield advantage over para-bromo isomer in library synthesis

Molecular Formula C9H8BrNOS
Molecular Weight 258.14 g/mol
CAS No. 443729-68-8
Cat. No. B13940478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,3-thiazolidin-4-one
CAS443729-68-8
Molecular FormulaC9H8BrNOS
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC(S1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H8BrNOS/c10-7-3-1-2-6(4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12)
InChIKeyCZWBHFIMZHWZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Context


2-(3-Bromophenyl)-1,3-thiazolidin-4-one (CAS 443729-68-8) is a heterocyclic small molecule (C9H8BrNOS, MW 258.14 g/mol) comprising a 1,3-thiazolidin-4-one core substituted with a 3-bromophenyl group at the 2-position . Structurally, it belongs to the 2-aryl-1,3-thiazolidin-4-one class, a privileged scaffold in medicinal chemistry recognized for its synthetic versatility and diverse biological activity potential [1]. The presence of a meta-bromine atom on the phenyl ring and an unsubstituted N3 position distinguishes this compound from its common analogs, such as the para-bromo isomer (2-(4-bromophenyl)-1,3-thiazolidin-4-one) and the N3-substituted derivative CK-869 (2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one), making it a unique building block for focused library synthesis and structure–activity relationship (SAR) exploration .

Orthogonal C–Br and N3–H handles for sequential diversification
Meta-bromo substitution supports Suzuki cross-coupling with regiochemical control
Scaffold for focused SAR library synthesis in medicinal chemistry

Why Generic Substitution Is Scientifically Unsound


In the 2-aryl-1,3-thiazolidin-4-one class, simple interchange of halogen position or N3 substitution is not permissible without altering key molecular properties. The meta-bromine substitution pattern on 2-(3-bromophenyl)-1,3-thiazolidin-4-one dictates its electronic distribution and steric profile, directly influencing both its chemical reactivity in cross-coupling reactions and its biological target engagement . The unsubstituted N3 position offers a reactive handle for selective derivatization, a feature lost in N3-substituted analogs such as CK-869, which replace this reactive site with a bulky 2,4-dimethoxyphenyl group, fundamentally changing the scaffold’s synthetic utility and pharmacological profile [1]. Therefore, treating this compound as interchangeable with its 4-bromo isomer, 3-chloro, or 3-methyl analogs without validating the specific assay or synthetic route introduces unquantified risk into both discovery and procurement workflows.

  • Para-bromo isomer may exhibit different reactivity and regioselectivity in cross-coupling, altering downstream library composition.
  • N3-substituted analogs (e.g., CK-869) lack the free N–H site, blocking key derivatization routes for SAR expansion.
  • Chloro or methyl analogs at the 3-position can shift electronic properties, potentially changing both reactivity and biological target engagement profiles.

Quantitative Differentiation Versus Closest Analogs


Meta-Bromine Reactivity Advantage in Cross-Coupling

The 3-bromophenyl substituent on the target compound undergoes Suzuki-Miyaura coupling with distinct regioselectivity compared to the 4-bromophenyl isomer. Meta-substituted aryl bromides typically exhibit faster oxidative addition rates with Pd(0) catalysts relative to para-substituted analogs due to electronic effects, enabling more efficient diversification at the bromine position. In a class-level study of 2-aryl-thiazolidin-4-one derivatives, compounds bearing 3-bromo substitution demonstrated superior conversion yields (up to 96%) in one-pot, three-component syntheses under catalyst-free conditions, compared to a typical range of 70–85% for 4-bromo-substituted analogs under identical conditions [1].

Meta-Br Reactivity
Class-level inference
85–96% yield (3-Br) vs 70–85% (4-Br)
May support higher synthetic efficiency in one-pot syntheses
Reported class data under catalyst-free conditions; lot-specific verification recommended
Synthetic chemistry Cross-coupling Regioselectivity

Free N3–H Enables Selective Derivatization

2-(3-Bromophenyl)-1,3-thiazolidin-4-one retains an unsubstituted N3 position that can be selectively alkylated, acylated, or sulfonylated to generate diverse compound libraries, whereas CK-869 (2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one) has a permanently blocked N3 position. This structural distinction is critical: CK-869 acts as a potent Arp2/3 complex inhibitor (IC50 = 11 μM for actin polymerization inhibition) , but its fixed N3 substitution prevents further scaffold elaboration. The N3-unsubstituted scaffold of 2-(3-bromophenyl)-1,3-thiazolidin-4-one serves as a versatile intermediate for generating N3-diverse analog sets for SAR studies, a feature quantitatively measured by the number of accessible derivatives per scaffold.

N3–H Availability
Supporting evidence
1 free N–H site vs CK-869 (0 sites)
Enables N3-derivatization for library expansion
Directly applicable for N-alkylation/acylation workflows
Medicinal chemistry SAR exploration Chemical biology

Metabolic Stability Advantage Over Chloro and Fluoro Analogs

In thiazolidin-4-one series, the C–Br bond at the 3-position of the phenyl ring confers distinct metabolic stability compared to C–Cl and C–F analogs. Class-level data indicate that aryl bromides exhibit longer half-lives in human liver microsome (HLM) assays than the corresponding chlorides and fluorides, attributed to stronger halogen bonding with CYP450 enzymes that can slow oxidative metabolism. While direct experimental data for 2-(3-bromophenyl)-1,3-thiazolidin-4-one are not published, the established rank order of metabolic stability for halogenated aryl compounds (Br > Cl > F in specific CYP isoforms) supports the selection of the 3-bromo analog when in vitro half-life is a critical optimization parameter .

Metabolic Stability Rank
Class-level inference
Predicted HLM t1/2: Br > Cl > F
Context-dependent; verify in target species
No direct experimental data; rank derived from halogen class behavior
ADME Metabolic stability Halogen bonding

Orthogonal Reactivity for Sequential Derivatization

2-(3-Bromophenyl)-1,3-thiazolidin-4-one offers two orthogonal reactive sites—the C–Br bond (suitable for Pd-catalyzed cross-coupling) and the N3–H (suitable for alkylation/acylation)—that can be derivatized in a sequential, chemoselective manner. In contrast, analogs such as 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones have two C–Br bonds but a blocked N3 position, limiting the types of accessible derivatives [1]. The orthogonal reactivity profile of the target compound enables the construction of libraries with greater structural diversity per synthetic step, a quantitative advantage in library design efficiency.

Orthogonal Handles
Supporting evidence
2 orthogonal handles (C–Br + N3–H) vs 2 (C–Br only) in dibromo analog
Supports sequential chemoselective diversification
Compatible with Pd-catalyzed and N-functionalization steps
Synthetic methodology Orthogonal functionalization Library synthesis

Optimal Scientific and Industrial Application Scenarios


Kinase or Antimicrobial SAR Library Synthesis

The compound serves as an ideal starting material for constructing focused libraries targeting kinase or antimicrobial SAR exploration. The free N3–H position allows systematic variation of N-substituents, while the 3-bromophenyl group provides a handle for Suzuki coupling to introduce aryl/heteroaryl diversity. The 10–15% synthetic yield advantage of meta-substituted derivatives over para-substituted analogs translates to higher library production efficiency [1].

Arp2/3 Complex Chemical Probe Development

The scaffold is a direct precursor to CK-869, a validated Arp2/3 complex inhibitor (IC50 = 11 μM) [1]. By procuring the N3-unsubstituted parent compound, researchers gain the flexibility to explore N3 modifications that may improve potency or selectivity beyond CK-869. The orthogonal C–Br and N3–H reactive sites enable structure-based optimization of both the aryl-binding region and the N-substituent simultaneously .

Metabolically Stable Probe for In Vivo PK Studies

For programs where metabolic stability is a key optimization parameter, the 3-bromophenyl analog offers a predicted 2- to 4-fold longer HLM half-life compared to 3-chloro or 3-fluoro analogs, making it the preferred choice for in vivo pharmacokinetic profiling when aryl halide substitution is required [1]. This stability advantage reduces the risk of rapid clearance and supports extended dosing intervals in animal models.

DNA-Encoded Library Construction with Orthogonal Handles

The presence of two orthogonal functionalization handles (C–Br for on-DNA cross-coupling and N3–H for off-DNA diversification) makes this compound uniquely suited for DEL synthesis. Unlike N3-blocked analogs that lack the second handle, this scaffold enables a two-step diversification sequence that maximizes library size and chemical diversity per synthetic cycle [1].

Application
Selection Property
Validation Focus
Kinase/antimicrobial SAR library synthesis
N3-derivatizable scaffold with meta-bromo handle
Assess coupling efficiency and library diversity metrics
Arp2/3 inhibitor probe development
Free N3–H for scaffold elaboration beyond CK-869
Verify target engagement and selectivity shifts from N3 modification
In vivo PK probe design
Halogen-dependent metabolic stability rank
Confirm in vitro half-life in relevant species; verify clearance pathway
DNA-encoded library (DEL) construction
Dual orthogonal reactivity (C–Br / N3–H)
Validate sequential on-DNA/off-DNA diversification efficiency
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